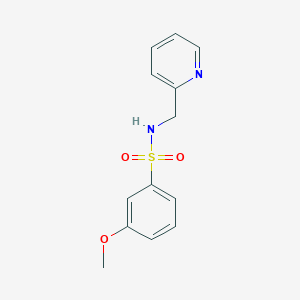

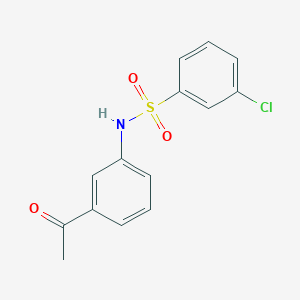

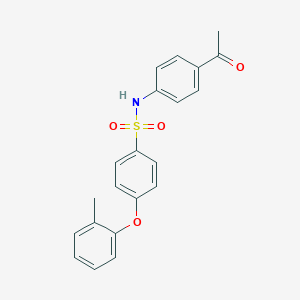

![molecular formula C12H10ClN7OS2 B492766 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 690960-13-5](/img/structure/B492766.png)

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . Thiadiazoles, on the other hand, are organic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are also known for their diverse biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . The synthesis of thiadiazoles typically involves the reaction of thiosemicarbazides with α-haloketones or α-haloesters.Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiadiazoles can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles and thiadiazoles can be quite diverse, depending on the specific substituents present on the ring. They can undergo reactions such as nucleophilic substitution, electrophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiadiazoles can be influenced by factors such as their specific chemical structure, the presence of functional groups, and the nature of their substituents. For example, the IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

Energetic Materials Synthesis

The core structure of the compound, particularly the 5-amino-1H-1,2,4-triazole moiety, is known for its application in the synthesis of energetic salts. These salts are designed to be nitrogen-rich, contributing to their high density and thermal stability. The compound’s derivatives could potentially be used to create materials with good insensitivity to impact and friction, making them suitable for applications requiring high-energy materials with a degree of safety .

Gene Expression Studies

The aminoazolecarboxylic acid component of the compound is of interest in gene expression studies. It can form heteroaromatic oligoamides, which have the potential to affect gene expression. This application is crucial for understanding genetic regulation and could lead to advancements in gene therapy .

Development of Energetic Moieties

The compound’s ability to form extensive hydrogen bonding interactions suggests its use in creating complex 3D networks. These networks contribute to the high density and insensitivity of energetic materials. Research in this area could lead to the development of new energetic moieties that are safer and more stable .

Synthesis of Nitrogen-Rich Cations

The nitrogen-rich cationic form of the compound’s derivatives can decrease sensitivity and elevate the nitrogen content of target salts. This application is particularly relevant in the field of energetic materials, where the balance between energy content and sensitivity is critical .

Antibiotics and Biologically Active Substances

Lastly, the compound’s derivatives can be used for preparing antibiotics and other biologically active substances. Its structural features allow for the exploration of new antibiotics with potentially novel modes of action against resistant bacteria .

作用机制

Target of Action

The primary target of the compound is currently unknown. The compound is structurally related to 1,2,4-triazole derivatives, which are known to have a wide spectrum of pharmacological activities . .

Mode of Action

Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways could be affected

Result of Action

Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels

安全和危害

未来方向

Future research on 1,2,4-triazoles and thiadiazoles could focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs . There is also a need for more studies on the safety and environmental impact of these compounds.

属性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJANQXUVUDIBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

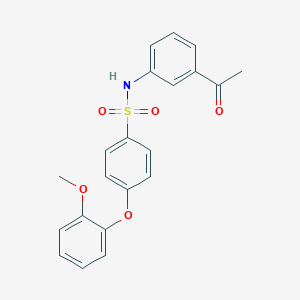

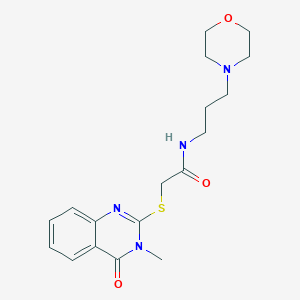

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B492703.png)

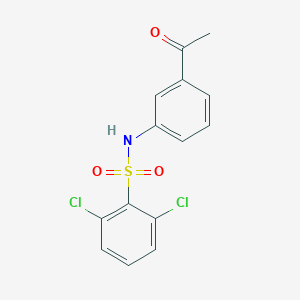

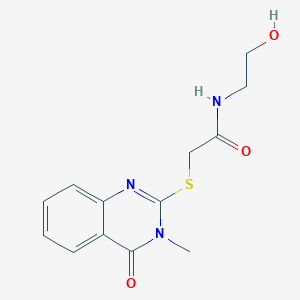

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492705.png)

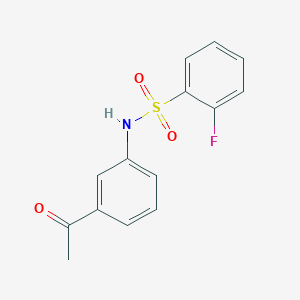

![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492706.png)